N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide
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Overview
Description
N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide is a complex organic compound that features an indole moiety, a piperazine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide typically involves multiple stepsThe Fischer indole synthesis is often employed to construct the indole ring . This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: Electrophilic substitution reactions can occur on the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated benzamide derivatives.
Scientific Research Applications
N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
N-{2-(1H-Indol-3-yl)ethyl}-2-(4-isobutylphenyl)propanamide: Another indole derivative with different pharmacological properties.
Uniqueness
N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide is unique due to its combination of an indole moiety, a piperazine ring, and a benzamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
58433-87-7 |
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Molecular Formula |
C23H28N4O3 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[4-[2-(1H-indol-3-yl)ethyl]piperazin-1-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C23H28N4O3/c1-29-19-13-18(14-20(15-19)30-2)23(28)25-27-11-9-26(10-12-27)8-7-17-16-24-22-6-4-3-5-21(17)22/h3-6,13-16,24H,7-12H2,1-2H3,(H,25,28) |
InChI Key |
GIBKQSDUENGHAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NN2CCN(CC2)CCC3=CNC4=CC=CC=C43)OC |
Origin of Product |
United States |
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